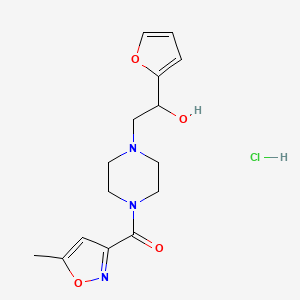

(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone hydrochloride

Description

This compound is a synthetic hydrochloride salt featuring a hybrid structure combining a furan-2-yl-hydroxyethyl moiety, a piperazine ring, and a 5-methylisoxazole group. Its design integrates heterocyclic systems (furan and isoxazole) and a flexible piperazine linker, which are common in bioactive molecules targeting neurological or antimicrobial pathways.

Properties

IUPAC Name |

[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4.ClH/c1-11-9-12(16-22-11)15(20)18-6-4-17(5-7-18)10-13(19)14-3-2-8-21-14;/h2-3,8-9,13,19H,4-7,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHTQRHFNEKUBMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CCN(CC2)CC(C3=CC=CO3)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone hydrochloride , with the CAS number 1396712-00-7, is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 358.8 g/mol. The compound features a piperazine ring, a furan moiety, and an isoxazole structure, which are known to contribute to various biological activities.

Antimicrobial Activity

Research has indicated that compounds containing piperazine and isoxazole structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of piperazine can inhibit bacterial growth by disrupting cell wall synthesis and interfering with metabolic pathways. The specific activity of this compound against various bacterial strains remains to be fully elucidated but suggests potential as an antibiotic agent.

Antidepressant Effects

The furan and piperazine components are associated with neuropharmacological effects. A study on similar piperazine derivatives indicated their potential interaction with serotonin receptors, suggesting antidepressant-like activity. This aligns with the growing interest in compounds that modulate neurotransmitter systems for treating mood disorders.

Anti-inflammatory Properties

Compounds similar to this compound have been investigated for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and the modulation of immune responses, highlighting the therapeutic potential in inflammatory diseases.

Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Inhibition of cell wall synthesis | |

| Antidepressant | Modulation of serotonin receptors | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

Case Study: Antidepressant-like Effects

A study conducted on related piperazine derivatives demonstrated significant antidepressant-like effects in animal models. The administration of these compounds resulted in increased levels of serotonin and norepinephrine, leading to improved mood and reduced anxiety behaviors. Although direct studies on our compound are lacking, these findings suggest a promising avenue for further research.

Crystal Structure Analysis

Recent crystallographic studies have provided insights into the structural configuration of similar compounds. The crystal structure analysis revealed specific interactions between the furan and isoxazole rings that may enhance biological activity through improved binding affinity to target receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Systems

The compound shares structural similarities with thiazole- and triazole-containing derivatives reported in . For example:

- Compound 4 : 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

- Compound 5 : 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

Key Comparisons :

The target compound’s piperazine linker may enhance solubility compared to the pyrazole linker in Compounds 4/5, which exhibit rigid, planar conformations. However, the fluorophenyl groups in Compounds 4/5 likely improve membrane permeability due to lipophilicity .

Hypothetical Bioactivity Profile :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.